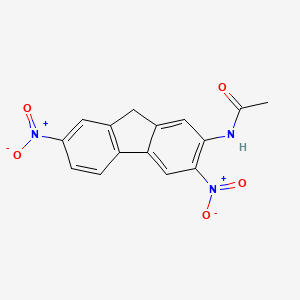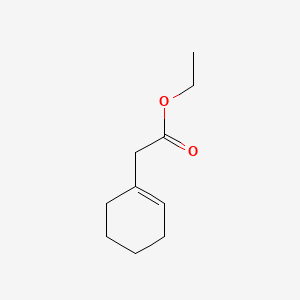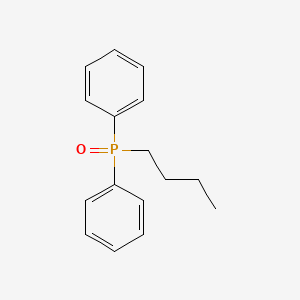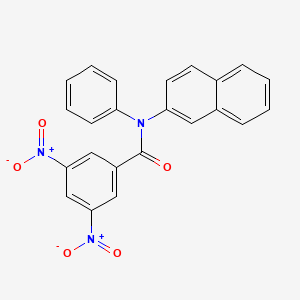
2-Acetamido-3,7-dinitrofluorene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Acetamido-3,7-dinitrofluorene is an organic compound with the molecular formula C15H11N3O5 It is a derivative of fluorene, characterized by the presence of acetamido and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetamido-3,7-dinitrofluorene typically involves the nitration of fluorene derivatives followed by acetamidation. One common method starts with the nitration of fluorene to produce 2,7-dinitrofluorene. This intermediate is then subjected to acetamidation using acetic anhydride and a suitable catalyst to yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Acetamido-3,7-dinitrofluorene undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: Formation of nitro-substituted quinones.
Reduction: Formation of 2-acetamido-3,7-diaminofluorene.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Acetamido-3,7-dinitrofluorene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and dyes.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-Acetamido-3,7-dinitrofluorene involves its interaction with various molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The acetamido group may facilitate binding to specific proteins or enzymes, influencing their activity. Detailed studies on the exact molecular pathways are ongoing .
Comparison with Similar Compounds
2,7-Dinitrofluorene: Lacks the acetamido group, making it less reactive in certain substitution reactions.
2-Acetamido-1,3-dichloro-7-nitrofluorene: Contains additional chloro groups, which can influence its reactivity and applications.
9,9-Dimethyl-2,7-dinitrofluorene: Features methyl groups that can affect its physical properties and reactivity.
Uniqueness: 2-Acetamido-3,7-dinitrofluorene is unique due to the presence of both acetamido and nitro groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions and its potential interactions with biological systems make it a compound of significant interest in research and industry.
Properties
CAS No. |
100864-82-2 |
|---|---|
Molecular Formula |
C15H11N3O5 |
Molecular Weight |
313.26 g/mol |
IUPAC Name |
N-(3,7-dinitro-9H-fluoren-2-yl)acetamide |
InChI |
InChI=1S/C15H11N3O5/c1-8(19)16-14-6-10-4-9-5-11(17(20)21)2-3-12(9)13(10)7-15(14)18(22)23/h2-3,5-7H,4H2,1H3,(H,16,19) |
InChI Key |
HEIMRNMDKUVGDM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C=C2C(=C1)CC3=C2C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(Dimethylamino)benzaldehyde [1,3-dimethyl-7-(4-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-YL]hydrazone](/img/structure/B11965845.png)
![2-methylpropyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965852.png)

![isopropyl (2E)-2-[4-(allyloxy)-3-methoxybenzylidene]-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11965865.png)
![Propanamide,N'-(1-methyl-1,2-ethanediyl)bis[3-[(methylsulfonyl)oxy]-](/img/structure/B11965868.png)
![(5Z)-5-{[3-(4-Ethoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-hexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965882.png)




![(5Z)-3-Hexyl-5-{[3-(4-isobutoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965912.png)


![(5Z)-5-[(3-{4-[(2-Chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-YL)methylene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11965939.png)
